molecular formula C18H34NNaO3 B12754442 Sodium palmitoyl glycinate CAS No. 85902-10-9

Sodium palmitoyl glycinate

Cat. No.: B12754442
CAS No.: 85902-10-9
M. Wt: 335.5 g/mol
InChI Key: IPUUFZFIUKCPJN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Palmitoyl Glycinate is a research-use only (RUO) chemical reagent designed for in vitro laboratory investigations, particularly in the development of skincare and cosmetic formulations . This compound combines the properties of glycine, the simplest amino acid, with a palmitoyl fatty acid chain. In research settings, it is primarily investigated for its role as a mild surfactant and skin-conditioning agent . Its mechanism of action is attributed to the amino acid moiety, which helps to attract and hold water on the skin surface, potentially boosting short-term hydration and leaving a sensation of smoothness and softness . The palmitoyl chain may contribute emollient properties, helping to soften and smooth the skin . As a salt of glycine, it is known for its water-soluble nature, blending easily into aqueous solutions, creams, and gels, making it a versatile ingredient for formulating gentle cleansers, micellar waters, and hydrating serums . Researchers value this reagent for developing products that cleanse effectively without compromising the skin barrier, making it a subject of interest for studies on sensitive skin . It is critical to note that this product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use . RUO products are exempt from the extensive validations required for clinical or consumer applications, and their misuse can pose significant risks .

Properties

CAS No.

85902-10-9

Molecular Formula

C18H34NNaO3

Molecular Weight

335.5 g/mol

IUPAC Name

sodium;2-(hexadecanoylamino)acetate

InChI

InChI=1S/C18H35NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22;/h2-16H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1

InChI Key

IPUUFZFIUKCPJN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]

Origin of Product

United States

Biochemical and Cellular Mechanisms of Action of N Palmitoyl Glycine

Endogenous Occurrence and Regulation

N-palmitoyl glycine (B1666218) is a naturally occurring lipid within the mammalian body, with its presence and concentration meticulously controlled by specific enzymatic pathways.

N-palmitoyl glycine has been identified as a constituent of various mammalian tissues. Notably high levels of this compound are found in the skin and spinal cord of rats nih.govnih.govsemanticscholar.org. Its presence has also been confirmed in the brain nih.govoup.comavantiresearch.com. In fact, the concentration of N-palmitoyl glycine in the skin is approximately 100-fold greater, and in the brain, 3-fold greater than that of the well-known endocannabinoid, anandamide (B1667382) avantiresearch.com. This widespread distribution suggests its involvement in a range of physiological functions within these tissues.

Table 1: Endogenous Occurrence of N-palmitoyl glycine in Rat Tissues

TissueRelative AbundanceReference
SkinHigh nih.govnih.govavantiresearch.com
Spinal CordHigh nih.govnih.govsemanticscholar.org
BrainModerate nih.govoup.comavantiresearch.com

The synthesis of N-palmitoyl glycine is understood to occur through several enzymatic pathways. One of the primary enzymes implicated in its formation is glycine N-acylase, which is found in the mitochondria of bovine liver and can utilize a variety of acyl-CoA donors nih.gov. Another potential pathway involves bile acid CoA:amino acid N-acyl transferase, which has been shown to conjugate saturated fatty acids to glycine nih.gov. Furthermore, research suggests that cytochrome c, in the presence of hydrogen peroxide, can also catalyze the formation of N-acyl glycines from their respective fatty acid CoAs and glycine nih.govsemanticscholar.org. More recent studies have pointed to the role of glycine N-acyltransferase-like 2 (GLYATL2) and 3 (GLYATL3) in the synthesis of N-acyl glycines, with reduced levels of N-palmitoyl glycine observed with the knockdown of GLYATL3 semanticscholar.org.

The levels of N-palmitoyl glycine are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH) nih.govresearchgate.net. Studies have demonstrated that in FAAH knockout mice, the levels of N-palmitoyl glycine are significantly upregulated nih.govnih.govsemanticscholar.org. This indicates that FAAH is a key enzyme responsible for the degradation of N-palmitoyl glycine. The inhibition of FAAH leads to an accumulation of this lipid, suggesting a direct metabolic relationship. For instance, the FAAH inhibitor URB597 was found to nearly double the levels of N-palmitoyl glycine in the brain nih.gov.

Modulation of Ion Homeostasis and Signaling

N-palmitoyl glycine plays a crucial role in modulating intracellular ion concentrations and activating specific signaling cascades, particularly those involving calcium ions and transient receptor potential channels.

A significant cellular effect of N-palmitoyl glycine is its ability to induce a transient influx of intracellular calcium nih.govnih.govsemanticscholar.orgmedchemexpress.comresearchgate.netcaymanchem.com. This has been observed in native adult dorsal root ganglion (DRG) cells and DRG-like cell lines nih.govnih.govsemanticscholar.org. The influx of calcium is dependent on the presence of extracellular calcium and is sensitive to pertussis toxin, suggesting the involvement of a G protein-coupled receptor nih.govnih.gov. This modulation of calcium levels is a key aspect of its signaling properties in sensory neurons nih.govnih.govmedchemexpress.com. The effect is also blocked by nonselective calcium channel blockers such as ruthenium red and SK&F96365 nih.govsemanticscholar.org.

Recent research has elucidated that the calcium-modulating effect of N-palmitoyl glycine is mediated through its interaction with and activation of specific Transient Receptor Potential (TRP) channels medrxiv.org. Specifically, N-palmitoyl glycine has been identified as an activator of the TRPC5 channel medrxiv.org. Electrophysiological experiments have shown that N-palmitoyl glycine enhances calcium sparks in ventricular cardiomyocytes, an effect attributed to its binding to and activation of TRPC5 medrxiv.org. This finding directly links N-palmitoyl glycine to the TRP channel family, providing a specific molecular target for its action on calcium signaling.

Table 2: Summary of N-palmitoyl glycine's Cellular Actions

Cellular ActionKey FindingsAffected Cell TypesSpecific Channels/ReceptorsReference
Calcium Influx Induces transient increase in intracellular Ca2+Dorsal Root Ganglion (DRG) cells, DRG-like cell linesG protein-coupled receptors, Nonselective calcium channels nih.govnih.govsemanticscholar.orgmedchemexpress.com
TRP Channel Activation Binds to and activates TRPC5Ventricular cardiomyocytesTRPC5 medrxiv.org

Influence on Nitric Oxide (NO) Production

N-palmitoyl glycine (PalGly), an endogenous lipid, has been identified as a modulator of nitric oxide (NO) production in sensory neurons. nih.govnih.govmedchemexpress.com Research has demonstrated that PalGly contributes to the synthesis of NO through its influence on calcium-sensitive nitric oxide synthase (NOS) enzymes. nih.govmedchemexpress.com In studies utilizing the F-11 cell line, a dorsal root ganglion (DRG)-like cell line, the application of PalGly led to an increase in NO production. nih.govnih.gov This effect was shown to be dependent on the activity of NOS, as the nitric-oxide synthase inhibitor 7-nitroindazole was able to block the PalGly-induced production of NO. nih.govnih.gov The mechanism underlying this is linked to PalGly's ability to induce a transient influx of calcium ions into the cells. nih.govnih.gov

Cell LineAgonistEffect on NO ProductionAntagonistEffect of Antagonist
F-11 CellsN-Palmitoyl GlycineIncreased7-nitroindazoleInhibition of NO production

Receptor-Mediated Interactions and Signal Transduction

The signaling actions of N-palmitoyl glycine are initiated through its interaction with specific cell surface receptors, leading to the activation of intracellular signaling cascades.

The signaling pathways activated by N-palmitoyl glycine involve G protein-coupled receptors (GPCRs). While the closely related N-arachidonoyl glycine is known to activate the orphan GPCR GPR18, research has also confirmed a GPR18-activating effect for N-palmitoyl glycine in the dorsal root ganglion cell line F11. researchgate.net GPR18, also known as the N-Arachidonyl glycine receptor, is a protein that in humans is encoded by the GPR18 gene. wikipedia.org The activation of GPR18 by N-acyl amides like N-palmitoyl glycine initiates downstream signaling events. nih.govresearchgate.net

ReceptorLigandCellular ContextReference
GPR18N-Palmitoyl GlycineDorsal root ganglion cell line F11 researchgate.net
GPR18N-Arachidonoyl GlycineGPR18-transfected cells researchgate.net

A key characteristic of the signaling pathway initiated by N-palmitoyl glycine is its sensitivity to pertussis toxin (PTX). nih.govnih.govresearchgate.net PTX is a widely used tool to investigate the involvement of specific G proteins in signaling pathways. It works by catalyzing the ADP-ribosylation of the α subunits of the Gi/o family of G proteins, which prevents them from interacting with their corresponding GPCRs.

In studies on F-11 cells, the calcium influx induced by PalGly was inhibited by pretreatment with PTX (250–500 ng/ml). nih.gov This finding strongly suggests that the receptor mediating the effects of PalGly is coupled to a Gαi/o protein. nih.gov

Following the activation of Gαi/o-coupled pathways, downstream signaling cascades are initiated. One such pathway implicated in the action of N-palmitoyl glycine is the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling pathway is a crucial regulator of various cellular processes, including inflammation and apoptosis. cellsignal.comcreative-diagnostics.com

Research has investigated the effect of N-palmitoyl glycine on the phosphorylation of p38 MAPK. nih.gov The changes in p38 MAPK phosphorylation were assessed by measuring the ratio of phosphorylated p38 MAPK to total p38 MAPK. nih.gov This indicates that the p38 MAPK pathway is a component of the downstream signaling cascade activated by N-palmitoyl glycine.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental for separating sodium palmitoyl (B13399708) glycinate (B8599266) from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of N-acyl amino acids like sodium palmitoyl glycinate. nih.govresearchgate.net Due to the lack of a strong chromophore in the molecule, direct UV/Vis detection can be challenging. mdpi.combohrium.com To overcome this, derivatization with a UV-active compound, such as 2,4'-dibromoacetophenone (B128361) to form 4'-bromophenacyl esters, can be employed to enhance spectrophotometric detection. mdpi.combohrium.com Reversed-phase HPLC is commonly used, where separation is achieved based on the hydrophobicity of the molecule. mdpi.combohrium.com The long palmitoyl chain of this compound results in significant retention on nonpolar stationary phases like C18. nih.gov

Methodologies for related N-acyl amino acids often utilize a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govresearchgate.netscirp.org Gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to elute strongly retained compounds like this compound.

For the identification of endogenous N-palmitoyl glycine (B1666218) from complex biological extracts, nano-HPLC coupled with hybrid quadrupole time-of-flight mass spectrometry (QqTOF-MS) offers high sensitivity and mass accuracy. nih.govresearchgate.netnih.gov Nano-HPLC utilizes very low flow rates (in the nanoliter per minute range), which enhances ionization efficiency and allows for the analysis of very small sample volumes. nih.gov

In a notable study, N-palmitoyl glycine was identified from partially purified rat lipid extracts using this technique. nih.govresearchgate.netnih.gov The QqTOF mass spectrometer provides high-resolution mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, which is crucial for confident structural confirmation. nih.gov This combination of high-efficiency separation and high-resolution mass analysis is powerful for identifying and characterizing low-abundance lipids in complex biological matrices. nih.govresearchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the selective and sensitive quantification of N-acyl amino acids, including N-palmitoyl glycine. nih.govresearchgate.netnih.gov These methods combine the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

For the analysis of N-palmitoyl glycine, a triple quadrupole mass spectrometer is often used, typically in the negative ion mode with electrospray ionization (ESI). nih.gov Quantification is frequently performed using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor ion to product ion transition. For N-palmitoyl glycine (referred to as PalGly in some literature), the transition of the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 312.2 to a specific fragment ion at m/z 74.2 (corresponding to the glycine fragment) has been used for its quantification in tissue extracts. nih.gov

Parameter Value Reference
Ionization ModeNegative Electrospray (ESI) nih.gov
Precursor Ion (m/z)312.2 nih.gov
Product Ion (m/z)74.2 nih.gov

This targeted approach provides excellent selectivity and allows for the accurate measurement of N-palmitoyl glycine levels even in complex biological samples like brain and skin extracts. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from the analysis of its constituent parts (palmitic acid and glycine) and related compounds. nih.govnih.govnih.govresearchgate.net

In the ¹H-NMR spectrum, characteristic signals would be expected for the protons of the palmitoyl chain, including a triplet for the terminal methyl group (around 0.8-0.9 ppm), a large signal for the methylene (B1212753) protons of the long aliphatic chain (around 1.2-1.4 ppm), and multiplets for the methylene groups adjacent to the carbonyl group and the amide nitrogen. The protons of the glycine moiety would also exhibit a distinct signal, likely a doublet coupled to the amide proton.

The ¹³C-NMR spectrum would show a signal for the carbonyl carbon of the amide bond (around 170-175 ppm), a signal for the carboxylate carbon of the glycine moiety, and a series of signals for the methylene carbons of the palmitoyl chain, as well as a signal for the terminal methyl carbon. nih.gov Studies on glycine and its derivatives in various media provide a basis for the assignment of the signals corresponding to the amino acid portion of the molecule. nih.govnih.govresearchgate.netresearchgate.net

Mass spectrometry is a primary tool for determining the molecular weight and elucidating the structure of this compound. nih.govbu.eduacs.org When analyzed by LC-MS in negative ion mode, N-palmitoyl glycine typically forms a deprotonated molecule [M-H]⁻. nih.gov High-resolution mass spectrometry can provide an exact mass measurement of this ion, which can be used to confirm its elemental composition. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides a molecular fingerprint, revealing characteristic vibrations of its primary structural components: the amide linkage, the long hydrocarbon (palmitoyl) tail, and the terminal carboxylate group.

The key vibrational modes for this compound are associated with these functional groups. The amide group, formed from the condensation of palmitic acid and glycine, gives rise to distinct absorption bands. The N-H stretching vibration typically appears in the region of 3200-3400 cm⁻¹. specac.com The amide I band, which is primarily due to the C=O stretching vibration, is a strong, sharp peak usually found around 1650 cm⁻¹. specac.comlibretexts.org The amide II band, resulting from a combination of N-H bending and C-N stretching, occurs in the 1550-1700 cm⁻¹ range.

The palmitoyl moiety is characterized by the stretching and bending vibrations of its numerous C-H bonds. Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in methylene (-CH₂) and methyl (-CH₃) groups are observed just below 3000 cm⁻¹. vscht.cz Specifically, these are typically found in the 2850-3000 cm⁻¹ region.

Finally, the deprotonated carboxyl group (carboxylate, -COO⁻) of the glycinate moiety shows strong characteristic absorption bands. The asymmetric stretching vibration of the carboxylate group is typically observed in the 1550–1610 cm⁻¹ range, while the symmetric stretch appears between 1400 and 1450 cm⁻¹. The presence and position of these peaks confirm the salt form of the compound.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
3200 - 3400 N-H Stretch Amide Medium-Strong
2850 - 3000 C-H Stretch Alkyl Chain (-CH₂, -CH₃) Strong
~1650 C=O Stretch (Amide I) Amide Strong
1550 - 1700 N-H Bend (Amide II) Amide Medium-Strong
1550 - 1610 COO⁻ Asymmetric Stretch Carboxylate Strong
1400 - 1450 COO⁻ Symmetric Stretch Carboxylate Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which typically requires the presence of chromophores—atomic groups that absorb light at specific wavelengths. This compound, as a saturated N-acyl amino acid, lacks significant chromophores that would absorb in the near-UV and visible regions (240-800 nm). The palmitoyl group is a saturated alkyl chain and is transparent in this range.

The absorption properties of this compound are primarily dictated by the glycine and amide components. Research on glycine and related small peptides shows that their significant absorption occurs in the far-UV region, typically at wavelengths below 230 nm. sielc.comutwente.nl Studies have demonstrated that glycine's absorption begins to increase significantly below 240 nm, with detection often performed around 190-210 nm in applications like HPLC. sielc.comutwente.nl The amide bond also contributes to absorption in this far-UV region. Therefore, any UV-Vis analysis to quantify or detect this compound would need to be conducted at these low wavelengths.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopic Properties of this compound

Molecular Moiety Approximate λmax (nm) Chromophore Type Notes
Palmitoyl Chain N/A (in 240-800 nm range) Saturated Alkyl Transparent in the near-UV and visible range.
Glycinate/Amide < 230 Carboxylate, Amide Absorption is in the far-UV region. sielc.comutwente.nl

Advanced Imaging and Biophysical Techniques for Cellular Studies (e.g., single-cell calcium measurements)

Advanced imaging and biophysical techniques are crucial for elucidating the biological activities of molecules like N-palmitoyl glycine (the non-salt form of this compound) at the cellular level. A key research finding highlights its role as a modulator of intracellular signaling, particularly involving calcium ions (Ca²⁺). nih.gov

Single-Cell Calcium Imaging has been employed to study the effects of N-palmitoyl glycine (PalGly) on sensory neurons. nih.gov This technique utilizes fluorescent Ca²⁺ indicator dyes, such as Fura-2 , to visualize and measure real-time changes in intracellular calcium concentrations. nih.govnih.gov Fura-2 is a ratiometric dye, meaning its fluorescence excitation maximum shifts from 380 nm to 340 nm upon binding to Ca²⁺, while its emission remains constant at ~510 nm. prizmatix.comwikipedia.org This ratiometric property allows for precise quantification of calcium levels, independent of variables like dye concentration or cell thickness. nih.govwikipedia.org

In studies using a dorsal root ganglion (DRG)-like cell line (F-11), the application of N-palmitoyl glycine was shown to induce a transient influx of calcium. nih.gov Key findings from these cellular studies include:

Dependence on Extracellular Calcium: The observed Ca²⁺ influx was contingent on the presence of calcium in the extracellular medium, indicating that the molecule stimulates the entry of calcium from outside the cell rather than release from internal stores. nih.gov

G-Protein Coupled Receptor (GPCR) Involvement: The effect was sensitive to Pertussis toxin (PTX), a known inhibitor of Gi/o-type G-proteins. This suggests that N-palmitoyl glycine likely acts by activating a GPCR. nih.gov

Downstream Signaling: The N-palmitoyl glycine-induced calcium influx was demonstrated to trigger the production of Nitric oxide (NO) through the activation of calcium-sensitive nitric-oxide synthase enzymes present in the cells. nih.gov

These advanced imaging studies provide direct evidence of N-palmitoyl glycine's function as a signaling lipid, capable of modulating crucial second messenger systems within the cell.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Acyl Chain Length on Biological Activity

The length of the hydrophobic acyl chain is a critical determinant of the physicochemical and biological properties of N-acyl amino acids. This is evident in studies of sodium acyl glycinates, where variations in chain length directly impact surface activity and micellization behavior, which are foundational to their function as surfactants and their interaction with biological membranes.

Research on surfactants derived from coconut oil, such as sodium cocoyl glycinate (B8599266), provides insight into the effects of a mixture of acyl chain lengths. scirp.orgresearchgate.net Coconut oil fatty acids consist of a range of chain lengths, and the resulting cocoyl glycinate is a composite of several acyl glycinates. Analysis reveals that lauryl (C12) and myristyl (C14) chains are the most prominent components. scirp.org The critical micelle concentration (CMC), a measure of surfactant efficiency, is significantly influenced by the acyl chain composition. For instance, sodium cocoyl glycinate, with its mix of chain lengths, exhibits a CMC of 0.21 mmol·L⁻¹, which is substantially lower than that of pure sodium lauryl glycinate (12 mmol·L⁻¹) or sodium lauroyl sarcosinate (14.3 mmol·L⁻¹). scirp.org This indicates that a specific distribution of chain lengths, or perhaps the presence of longer chains like palmitoyl (B13399708) (C16), enhances the tendency of the molecules to self-assemble into micelles.

Generally, increasing the acyl chain length enhances the hydrophobicity of the molecule, leading to a lower CMC and greater surface tension reduction. However, there is an optimal range for specific biological activities. For example, in antimicrobial applications, intermediate chain lengths (C12-C14) often show the highest efficacy. While very long chains increase lipophilicity, they can also decrease water solubility to a point that hinders their bioavailability or interaction with microbial membranes. The palmitoyl (C16) chain in sodium palmitoyl glycinate provides a strong hydrophobic character, contributing to its properties as an effective emulsifier and gentle surfactant. nbinno.com

Table 1: Typical Acyl Glycine (B1666218) Composition in Cocoyl Glycine Derived from Coconut Oil This interactive table is based on data from LC/MS analysis of cocoyl glycine.

Acyl Chain Carbon Number Retention Time (min) m/z (Da) Peak Area (%)
Caprylyl glycine C8:0 4.32 200.1 5.0
Capryl glycine C10:0 5.65 228.2 9.0
Lauryl glycine C12:0 7.88 256.1 43.0
Myristyl glycine C14:0 11.97 284.1 21.0
Palmitoyl glycine C16:0 19.39 312.1 10.0
Stearyl glycine C18:0 33.52 340.3 4.0
Oleyl glycine C18:1 23.33 338.2 7.0
Linoleyl glycine C18:2 17.39 336.2 1.0

Role of the Amino Acid Moiety in Functional Properties

The amino acid headgroup is a key structural feature that dictates the functional properties of N-acyl amino acids. The choice of amino acid influences the molecule's hydrophilicity, charge, size, and capacity for hydrogen bonding, thereby affecting its solubility, interaction with biological targets, and self-assembly behavior. researchgate.net

In this compound, the glycine moiety serves as a small, non-chiral, and highly flexible hydrophilic headgroup. nbinno.com This simplicity and small size are advantageous. For instance, the smaller headgroup of glycinate compared to sarcosinate (N-methylglycine) results in a smaller area occupied per molecule (A_min) at an interface. scirp.org This allows for more compact packing, which can lead to the formation of more stable micelles and emulsions. The amide bond linking the palmitoyl chain and glycine imparts greater solubility and unique adsorption characteristics compared to the parent palmitic acid. scirp.orgresearchgate.net

The glycine moiety is crucial for the compound's biocompatibility. As a naturally occurring amino acid, it contributes to the molecule's mildness and low potential for skin irritation, making it a favored ingredient in personal care products. scirp.orgnbinno.com Furthermore, the specific amino acid can direct the molecule's biological activity. N-acyl amino acids are a family of endogenous signaling molecules, and the amino acid part is critical for receptor recognition. mdpi.comnih.gov For example, molecular modeling has shown that specific amino acid residues in the GPR92 receptor are required to bind to both the hydrocarbon chain and the glycine moiety of N-arachidonoyl glycine, a related signaling lipid. mdpi.com This highlights that the amino acid is not merely a passive hydrophilic group but an active participant in molecular interactions.

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a profound role in the biological activity of molecules by influencing their three-dimensional shape and how they interact with chiral biological systems like enzymes and receptors. While this compound itself is achiral because glycine has no stereocenter, the principle of stereochemistry is highly relevant to the broader class of N-palmitoyl-amino acid derivatives.

When a chiral amino acid, such as serine or alanine, is used in place of glycine, the resulting N-palmitoyl derivative will exist as stereoisomers (L- and D- forms). These enantiomers can exhibit different self-assembly properties and biological activities. Studies on the enantiomeric forms of N-palmitoyl- and N-stearoylserine have demonstrated the formation of chiral surfaces in their micelles. acs.org This chirality at the microscopic level can lead to stereospecific interactions with other chiral molecules.

The importance of stereochemistry is also evident in the biosynthesis and degradation of related lipid signaling molecules. For instance, the endogenous production and enzymatic breakdown of fatty acid esters of hydroxy fatty acids (FAHFAs) are stereospecific. bohrium.com The degradative enzyme carboxyl ester lipase (B570770) (CEL) selectively hydrolyzes the S-stereoisomer of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid), while the R-stereoisomer is the predominant form found in tissues. bohrium.com This differential recognition and metabolism based on absolute configuration underscore the importance of stereochemical considerations. Therefore, when designing novel palmitoyl-amino acid derivatives for biological applications, the choice of a specific stereoisomer of a chiral amino acid could be a critical factor in determining the compound's efficacy, stability, and metabolic fate.

Design Principles for Novel Palmitoyl-Amino Acid Derivatives

The design of novel palmitoyl-amino acid derivatives with enhanced or specific properties is guided by the structure-activity relationships discussed previously. The goal is to create molecules that are optimized for a particular function, whether as a surfactant, an antimicrobial agent, or a modulator of a biological pathway. Key design principles involve the strategic modification of both the hydrophobic tail and the hydrophilic headgroup.

Modification of the Acyl Chain:

Length: As established, chain length can be tuned to optimize surface activity, solubility, and specific biological effects like antimicrobial potency.

Saturation: The introduction of double bonds (unsaturation) into the acyl chain, as seen in N-oleoyl glycine, can alter the molecule's fluidity and packing, affecting its interaction with cell membranes. mdpi.com Studies on other lipid-peptide interactions have shown that acyl chain saturation promotes peptide binding and structural disruption of lipid monolayers. nih.gov

Branching: Introducing branching in the acyl chain can modify the molecule's packing behavior, potentially leading to lower melting points and different micellar structures.

Modification of the Amino Acid Moiety:

Different Amino Acids: Replacing glycine with other natural or synthetic amino acids can introduce new functionalities. nih.gov For example, using acidic (aspartic acid, glutamic acid) or basic (lysine, arginine) amino acids would introduce additional charges, significantly altering the molecule's solubility, pH responsiveness, and interaction with charged surfaces.

Conformational Restriction: Incorporating conformationally restricted amino acids can reduce the molecule's flexibility. lifechemicals.com This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding. lifechemicals.comnih.gov Such modifications are a common strategy in peptidomimetic drug design to increase stability and biological action. lifechemicals.com

Stereochemistry: As discussed, selecting a specific enantiomer (L- or D-) of a chiral amino acid can be used to control the derivative's self-assembly, biological recognition, and resistance to enzymatic degradation.

By applying these principles, a diverse library of palmitoyl-amino acid derivatives can be synthesized. For example, creating a derivative with a conformationally restricted, D-amino acid could lead to a highly stable molecule with specific receptor interactions, potentially useful in pharmaceutical applications.

Theoretical and Computational Investigations of Sodium Palmitoyl Glycinate

Molecular Dynamics Simulations of Lipid Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants such as sodium palmitoyl (B13399708) glycinate (B8599266), MD simulations can reveal detailed information about their self-assembly, interaction with other lipids, and behavior at interfaces like oil-water or air-water.

Recent research on the closely related sodium lauroyl glycinate (SLG) highlights the utility of this approach. MD simulations were used to construct a "sandwich" model to analyze the foam lamellae, with surfactant molecules at the water-air interface. nih.gov These simulations show that the polar head groups (the glycinate portion) orient towards the water phase, while the non-polar palmitoyl tails extend into the air or non-aqueous phase. nih.gov This arrangement is fundamental to the surfactant's ability to stabilize foams and emulsions.

In studies of mixed surfactant systems, MD simulations have revealed specific intermolecular interactions, such as the formation of robust hydrogen bonds between the amide group of an amino acid surfactant and the functional groups of a co-surfactant. nih.gov For instance, a simulation of SLG with cocamidopropyl betaine (B1666868) (CAB) identified a strong hydrogen bond between CAB's ammonium (B1175870) proton and SLG's carboxamide oxygen, with a bond length of 1.901 Å. This interaction resulted in significant thermodynamic stabilization (ΔE = –53.04 kcal/mol), contributing to enhanced foam film stability. nih.gov

When simulating a compound like sodium palmitoyl glycinate, researchers would typically define a set of parameters, known as a force field, that dictates the interactions between atoms. The system, containing the surfactant, water molecules, and any other relevant lipids or ions, is then allowed to evolve over a simulated time period, often on the nanosecond scale. nih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation of an N-Acyl Amino Acid Surfactant System

ParameterTypical Value / MethodPurpose
Force FieldAmber99, OPLS-AADefines the potential energy and forces between atoms (bonds, angles, dihedrals, non-bonded interactions).
Water ModelTIP3PA standard model for representing water molecules in the simulation box.
EnsembleNPT (Isothermal-Isobaric)Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions.
Simulation Time10-100 nsThe duration over which the system's dynamics are simulated to observe equilibrium behavior.
Temperature298 K (25 °C)The constant temperature at which the simulation is run.
SoftwareYasara, VMD, PyMolPrograms used to set up, run, and analyze the results of the MD simulation. nih.gov

This table is generated based on methodologies reported for similar amino acid-derived surfactants. nih.govnih.gov

Analysis of these simulations provides data on molecular orientation, the formation of aggregates (micelles), and the stability of interfacial films, all of which are critical to the function of this compound as a surfactant. nih.govrsc.org

Quantum Chemical Calculations (e.g., DFT levels for hyperpolarizability)

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for predicting properties that depend on the distribution of electrons, such as molecular dipole moments, polarizability, and hyperpolarizability. Hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is important for applications in optoelectronics.

While direct DFT studies on this compound are not widely published, research on its core components, such as glycine-sodium complexes, provides a strong theoretical basis. For example, a study on a glycine (B1666218)–sodium nitrate (B79036) complex employed DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate its electronic properties. repositorioinstitucional.mx

The computational level of theory significantly impacts the results. Calculations have shown that different methods (Hartree-Fock, DFT, Möller-Plesset) can yield varying values for hyperpolarizability, with DFT often providing a balance of accuracy and computational cost. repositorioinstitucional.mx

Table 2: Theoretical Electronic Properties of a Glycine-Sodium Nitrate Complex (Illustrative Example)

PropertyCalculated Value (DFT/B3LYP)UnitSignificance
Energy Gap (HOMO-LUMO)~0.2 a.u.HartreeIndicates the electronic excitability of the molecule.
Dipole Moment (μ)Non-zeroDebyeConfirms the polar nature of the molecule, essential for surfactant behavior.
Polarizability (α)Non-zeroa.u.Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β)Non-zeroa.u.Indicates potential for second-order nonlinear optical applications.

Data is conceptualized from findings reported for a glycine-sodium nitrate complex to illustrate the types of properties calculated. repositorioinstitucional.mx

For this compound, these calculations would help in understanding how the long palmitoyl chain influences the electronic properties of the glycinate headgroup and its interaction with the sodium ion, providing a complete picture of its molecular polarity and potential for NLO applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Palmitic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. For derivatives of palmitic acid, including amides like this compound, QSAR can be used to predict their activity as, for example, enzyme inhibitors or antimicrobial agents, based on calculated molecular descriptors.

The QSAR process involves several key steps:

Data Set Collection: A series of molecules with known activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can represent steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the activity.

Validation: The model's predictive power is tested using both internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a set of compounds not used in model development (r²_pred).

For instance, 3D-QSAR studies have been conducted on fatty acid amide hydrolase (FAAH) inhibitors, a class of compounds that can include fatty acid amide structures. researchgate.net These models, often using techniques like Comparative Molecular Field Analysis (CoMFA), correlate the 3D steric and electrostatic fields of the molecules with their inhibitory potency. researchgate.net Such studies reveal that for optimal activity, specific structural features are required, such as a lipophilic alkyl substituent (like the palmitoyl chain) and a particular shape and electronic character in other parts of the molecule. researchgate.netnih.gov

Table 3: Example of a QSAR Model for Fatty Acid Amide Derivatives

Model ParameterValue / DescriptorInterpretation
Biological ActivitypIC₅₀ (logarithmic inhibition)The dependent variable being predicted by the model.
Key DescriptorsSteric Fields, Electrostatic Fields, Hydrophobicity (logP)Independent variables that quantify the molecule's structural properties.
Statistical Significance (q²)> 0.5A measure of the model's internal predictive ability (cross-validated r²).
Predictive Ability (r²_pred)> 0.6A measure of the model's ability to predict the activity of an external test set.

This table represents a conceptual QSAR model based on principles from studies on fatty acid amide inhibitors, illustrating the components and validation metrics of a typical model. researchgate.netnih.gov

By applying QSAR modeling to a series of N-acyl glycinates with varying fatty acid chain lengths (including palmitoyl), one could develop a predictive model for properties like surfactancy, antimicrobial efficacy, or interaction with biological targets. This would allow for the in silico design of new derivatives with optimized performance, reducing the need for extensive experimental synthesis and testing.

In Vitro Experimental Models in Palmitoyl Glycinate Research

Cellular Models for Calcium Influx and NO Production Studies (e.g., F-11 cells, DRG cells, HEK293 cells)

Cellular models are fundamental in dissecting the molecular pathways affected by N-palmitoyl glycine (B1666218), particularly its role in modulating intracellular signaling cascades involving calcium and nitric oxide (NO).

F-11 Cells: A hybrid cell line derived from rat dorsal root ganglion (DRG) neurons and mouse neuroblastoma, F-11 cells are a key model for studying sensory neuron function. Research has shown that PalGly induces a transient influx of calcium in F-11 cells. This effect is immediate, dose-dependent, and followed by a gradual return to baseline levels. The PalGly-induced calcium influx is dependent on extracellular calcium and can be blocked by nonselective calcium channel blockers such as ruthenium red and La3+. Furthermore, studies in F-11 cells have demonstrated that depolarization increases the production of PalGly. This model has also been crucial in linking the calcium influx to downstream signaling, showing that PalGly stimulates the production of nitric oxide (NO) through calcium-sensitive nitric-oxide synthase enzymes.

Dorsal Root Ganglion (DRG) Cells: Primary cultures of native adult DRG cells provide a more physiologically relevant model for sensory neurons. In these cells, PalGly has also been shown to induce a transient influx of calcium, confirming the findings observed in the F-11 cell line. The use of DRG cells helps to validate the role of PalGly as a signaling molecule in the peripheral nervous system.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a versatile and widely used cell line in biomedical research, often employed for studying the function of specific proteins through transfection. In the context of PalGly research, transfected HEK293 cells have been utilized for measuring Ca2+ influx, allowing for the investigation of specific channels or receptors in a controlled cellular environment.

Summary of Cellular Models in N-Palmitoyl Glycine Research
Cell ModelPrimary UseKey FindingsReference
F-11 CellsCalcium influx and NO production studiesPalGly induces transient, dose-dependent Ca2+ influx and subsequent NO production.
DRG CellsValidation in primary sensory neuronsConfirms PalGly-induced transient calcium influx in native adult sensory neurons.
HEK293 CellsMechanistic studies of ion channels/receptorsUsed in transfected states to measure Ca2+ influx through specific pathways.

Neuronal Cell Culture Systems for Electrophysiological Recordings (e.g., dorsal horn neurons)

To understand the impact of N-palmitoyl glycine on neuronal excitability and synaptic transmission, researchers employ electrophysiological recording techniques in neuronal cell culture systems.

Dorsal Horn Neurons: The dorsal horn of the spinal cord is a critical site for processing sensory information, including pain signals. Electrophysiological studies using preparations containing dorsal horn neurons have shown that PalGly can potently inhibit the heat-evoked firing of nociceptive wide dynamic range (WDR) neurons. These recordings are performed on intact systems, where the responses of individual neurons to stimuli are measured before and after the application of the compound, providing direct evidence of its modulatory effects on neuronal activity in sensory pathways. The neurons in this region are heterogeneous, and their excitability is governed by a complex interplay of various ion channels and synaptic inputs.

Electrophysiological Studies of N-Palmitoyl Glycine
Neuronal SystemTechniqueObserved Effect of PalGlyReference
Rat Dorsal Horn NeuronsIn vivo electrophysiological recordingPotently inhibited heat-evoked firing of nociceptive WDR neurons.

Use of Gene Knockout Models (e.g., FAAH KO mice for studying enzymatic regulation)

Gene knockout models are indispensable for determining the in vivo pathways responsible for the synthesis and degradation of endogenous molecules like N-palmitoyl glycine.

Fatty Acid Amide Hydrolase (FAAH) Knockout (KO) Mice: FAAH is a key enzyme responsible for the degradation of several bioactive fatty acid amides. To investigate whether FAAH regulates the levels of PalGly, researchers have utilized FAAH knockout (KO) mice, which lack a functional FAAH gene. Studies comparing the brain tissue of FAAH KO mice with their wild-type (WT) counterparts revealed that the levels of PalGly were significantly higher in the KO animals. This finding suggests that FAAH is a physiological regulator of intracellular PalGly levels, providing a key pathway for its enzymatic regulation and degradation.

Use of FAAH Knockout Models in N-Palmitoyl Glycine Research
ModelTissue AnalyzedKey FindingImplicationReference
FAAH KO MiceBrainPalGly levels are significantly higher compared to Wild-Type (WT) mice.FAAH is an enzyme involved in the metabolic regulation of PalGly.

Interdisciplinary Research Perspectives

Integration with Lipidomics and Transcriptomics in Signaling Studies

The study of sodium palmitoyl (B13399708) glycinate's effects on cellular signaling has been significantly enhanced by the integration of lipidomics and transcriptomics. These high-throughput technologies provide a comprehensive view of the molecular changes induced by this compound.

A recent study investigating the effects of N-palmitoyl glycine (B1666218) on neonatal rat cardiomyocytes utilized both transcriptomic and lipidomic analyses. The findings revealed that PalGly treatment led to significant negative modulation of immune-related pathways. medrxiv.org This integrated -omics approach allows researchers to connect changes in gene expression with alterations in the lipid profile of cells, providing a more complete picture of the signaling cascades affected by sodium palmitoyl glycinate (B8599266).

Lipidomics, the large-scale study of lipids, can identify and quantify the diverse range of lipid molecules within a cell or tissue. When combined with transcriptomics, which analyzes the complete set of RNA transcripts, it is possible to correlate changes in the expression of genes involved in lipid metabolism and signaling with the actual lipid composition. For instance, integrated analyses have been successfully used to identify key lipids and genes involved in peripheral nerve dysfunction in models of prediabetes and type 2 diabetes. nih.gov This approach holds promise for elucidating the specific pathways through which sodium palmitoyl glycinate exerts its effects.

Table 1: Integrated Lipidomic and Transcriptomic Approaches in Signaling Studies

Research Area -Omics Technologies Key Findings Potential Applications for this compound Research
Cardiovascular Research Transcriptomics, Lipidomics N-palmitoyl glycine negatively modulates immune pathways in cardiomyocytes. medrxiv.org Investigating the role of this compound in cardiac inflammation and signaling.
Neuropathy Research Transcriptomics, Lipidomics Identification of dysregulated lipid pathways and key enzymes like diacylglycerol acyltransferase 2 (DGAT2) in peripheral neuropathy. nih.gov Exploring the potential of this compound to modulate lipid signaling in neuronal tissues.
Plant Biology Transcriptomics, Proteomics, Metabolomics Elucidation of regulatory networks in response to environmental stress. mdpi.com Understanding the broader biological roles of N-acyl amides across different species.

Connections to Endocannabinoid System Research

This compound is structurally and functionally related to the endocannabinoid system (ECS). The ECS is a complex cell-signaling system that includes endocannabinoids, receptors, and enzymes involved in lipid signaling. While not a classical endocannabinoid, N-palmitoyl glycine is considered an endocannabinoid-like molecule. nih.gov

N-acyl amides, the class of compounds to which this compound belongs, share metabolic pathways with endocannabinoids like anandamide (B1667382) (N-arachidonoylethanolamine). For example, the enzyme fatty acid amide hydrolase (FAAH), which degrades anandamide, also plays a role in regulating the levels of N-palmitoyl glycine. nih.govnih.gov Studies have shown that in FAAH knockout mice, the levels of PalGly are upregulated. nih.govnih.gov

Furthermore, N-acyl glycines have been shown to interact with receptors that are part of the expanded endocannabinoid system or are functionally related to it. For instance, N-arachidonoyl glycine, a related compound, is a ligand for the orphan G protein-coupled receptor GPR18. nih.gov While the direct receptor targets for this compound are still being fully elucidated, its structural similarity to other bioactive lipids suggests it may interact with a range of receptors involved in pain, inflammation, and other physiological processes regulated by the ECS. nih.govnih.gov

Table 2: Key Components of the Endocannabinoid System and Related N-Acyl Amides

Component Description Connection to N-Palmitoyl Glycine
Anandamide (AEA) A well-characterized endocannabinoid. Shares structural similarities and metabolic pathways with N-palmitoyl glycine. nih.govnih.gov
Fatty Acid Amide Hydrolase (FAAH) The primary enzyme responsible for the degradation of anandamide. Regulates the levels of N-palmitoyl glycine; its inhibition leads to increased PalGly levels. nih.govnih.gov
GPR18 An orphan G protein-coupled receptor activated by N-arachidonoyl glycine. Potential receptor target for N-palmitoyl glycine due to structural similarities with its ligands. nih.gov
Glycine Receptors (GlyRs) Transmitter-gated ion channels modulated by endocannabinoids. Acidic endocannabinoid-like molecules such as N-arachidonoyl glycine can modulate GlyR activity. plos.org

Potential as a Biochemical Probe in Neurobiology Research

The signaling properties of this compound make it a valuable tool for investigating neuronal function. As an endogenous molecule that modulates cellular activity, it can be used as a biochemical probe to explore specific signaling pathways in the nervous system.

Research has demonstrated that N-palmitoyl glycine can induce a transient influx of calcium in dorsal root ganglion (DRG) cells, which are sensory neurons. nih.govnih.gov This effect is dependent on extracellular calcium and is sensitive to pertussis toxin, suggesting the involvement of a G protein-coupled receptor. nih.govnih.gov The ability to modulate intracellular calcium levels is a key feature of many signaling molecules and is crucial for a wide range of neuronal processes, including neurotransmitter release and gene expression.

Furthermore, N-palmitoyl glycine has been shown to contribute to the production of nitric oxide (NO) in a DRG-like cell line. nih.govnih.gov NO is an important signaling molecule in the nervous system, involved in processes such as synaptic plasticity and neuroinflammation. The ability of this compound to influence both calcium and NO signaling pathways highlights its potential as a tool to dissect these complex processes in neurobiological research. Its presence in high levels in the skin and spinal cord further suggests a physiological role in sensory signaling. nih.govnih.gov

Table 3: Signaling Effects of N-Palmitoyl Glycine in Neuronal Cells

Cellular Effect Cell Type Mechanism Research Implication
Calcium Influx Dorsal Root Ganglion (DRG) cells, F-11 cell line Pertussis toxin-sensitive, dependent on extracellular calcium. nih.govnih.gov Probe for studying G protein-coupled receptor signaling and calcium homeostasis in sensory neurons.
Nitric Oxide Production F-11 cell line Dependent on calcium-sensitive nitric-oxide synthase. nih.govnih.gov Tool for investigating the interplay between calcium and nitric oxide signaling pathways.
Inhibition of Nociceptive Neuron Firing Rat Dorsal Horn Potently inhibits heat-evoked firing. nih.govnih.gov Potential for studying mechanisms of pain and nociception.

Role in Protein Palmitoylation Processes

Protein palmitoylation is a reversible post-translational modification where a palmitate group is attached to a protein. This process is crucial for regulating protein trafficking, localization, and function. wikipedia.orgfrontiersin.org While the most common form is S-palmitoylation (attachment to a cysteine residue), N-palmitoylation, the attachment of a palmitoyl group to an N-terminal glycine, also occurs and is functionally significant. nih.gov

A notable example of N-palmitoylation at a glycine residue is found in the Gαs subunit of heterotrimeric G proteins. nih.gov This modification, in addition to S-palmitoylation at a nearby cysteine, has profound functional consequences for Gs-mediated signal transduction. nih.gov Glycine-2 palmitoylation of Gαs directs the protein to the plasma membrane, enhancing its ability to stimulate adenylyl cyclase and making the cell more receptive to stimulatory signals. nih.gov

While this compound itself is not directly incorporated into proteins in this manner, the existence of N-palmitoyl glycine modifications on proteins underscores the biological importance of the palmitoyl-glycine linkage. This provides a broader context for understanding how the components of this compound (palmitic acid and glycine) can be utilized by the cell in fundamental signaling processes. The study of N-palmitoylation offers insights into how the hydrophobicity conferred by the palmitoyl group, combined with the specific amino acid linkage, can fine-tune protein function.

Table 4: Comparison of S-Palmitoylation and N-Palmitoylation

Feature S-Palmitoylation N-Palmitoylation (at Glycine)
Attachment Site Thiol group of a cysteine residue. wikipedia.org N-terminal amino group of a glycine residue. nih.gov
Reversibility Generally reversible, mediated by acyl-protein thioesterases. wikipedia.org Considered to be a more stable modification.
Enzymes Palmitoyl acyltransferases (PATs or DHHC enzymes). nih.gov N-myristoyltransferases can exhibit N-palmitoyltransferase activity.
Functional Role Regulates protein localization, trafficking, and protein-protein interactions. wikipedia.org Anchors proteins to membranes and modulates signaling activity (e.g., Gαs). nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Receptor Targets

The signaling functions of N-acyl amides are mediated through their interaction with specific cellular receptors. While research has identified targets for structurally related lipids, the complete receptor profile for N-palmitoyl glycine (B1666218) remains to be fully characterized. The N-acyl glycine, N-arachidonoyl glycine, is known to be a high-affinity ligand for the orphan G protein-coupled receptor (GPCR), GPR18. nih.govnih.gov Furthermore, another related lipid, N-palmitoyl ethanolamine (B43304) (PEA), activates the peroxisome proliferator-activated receptor (PPAR) and another orphan receptor, GPR55. nih.gov

These findings suggest that the receptor targets for N-palmitoyl glycine may belong to similar receptor families. Preliminary research has indicated a potential role for N-palmitoylglycine in sensory neuronal signaling, possibly through interaction with the transient receptor potential channel 5 (TRPC5). nih.gov The future of research in this area lies in the systematic screening of orphan GPCRs and other ion channels to deorphanize the primary receptors for N-palmitoyl glycine. Identifying these targets is a critical step in understanding the compound's precise mechanism of action and its physiological roles.

Comprehensive Mapping of Metabolic Pathways

The endogenous levels of sodium palmitoyl (B13399708) glycinate (B8599266) are tightly regulated by a network of biosynthetic and degradative enzymes. A comprehensive understanding of these metabolic pathways is essential for deciphering its biological function.

Biosynthesis: There are two primary proposed pathways for the synthesis of N-acylglycines. researchgate.netusf.edu The first involves the sequential oxidation of N-acylethanolamines, while the second, more direct route, involves the conjugation of a fatty acyl-CoA with glycine. researchgate.netusf.edu This latter reaction is catalyzed by a glycine N-acyltransferase (GLYAT). nih.gov Specifically, the enzyme Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as being responsible for the formation of long-chain N-acylglycines, including N-palmitoyl glycine. nih.govmdpi.com Studies using siRNA knockdown of GLYATL3 in mouse neuroblastoma cells resulted in significantly reduced cellular levels of N-palmitoyl glycine. nih.govmdpi.com

Degradation and Conversion: The primary catabolic pathway for N-palmitoyl glycine is hydrolysis into its constituent parts, palmitic acid and glycine, a reaction catalyzed by the enzyme fatty acid amide hydrolase (FAAH). nih.gov The critical role of FAAH is substantiated by findings that FAAH knockout mice exhibit elevated levels of N-palmitoyl glycine. nih.govnih.gov Additionally, N-acylglycines can be further metabolized through oxidative cleavage to form primary fatty acid amides, a conversion catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme. nih.govusf.edu

Future research must focus on the tissue-specific expression and regulation of these enzymes to build a complete map of N-palmitoyl glycine metabolism. Elucidating how these pathways are controlled under various physiological and pathological conditions will provide deeper insight into the compound's regulatory roles.

Metabolic Process Enzyme Substrate(s) Product(s) Reference(s)
Biosynthesis Glycine N-acyltransferase-like 3 (GLYATL3)Palmitoyl-CoA + GlycineN-Palmitoyl glycine nih.govmdpi.com
Degradation Fatty Acid Amide Hydrolase (FAAH)N-Palmitoyl glycinePalmitic Acid + Glycine nih.gov
Metabolic Conversion Peptidylglycine α-amidating monooxygenase (PAM)N-Palmitoyl glycinePalmitamide + Glyoxylate nih.govusf.edu

Advanced In Vitro Model Development for Complex Biological Systems

The study of bioactive lipids like sodium palmitoyl glycinate necessitates the use of physiologically relevant in vitro models. Current research has utilized various established cell lines, such as mouse neuroblastoma N18TG2 cells for metabolic studies and dorsal root ganglion (DRG)-like F-11 cells to investigate effects on neuronal signaling. nih.govnih.govusf.edu

However, these single-cell-type monolayer cultures have limitations. The lipid composition of cultured cells can differ significantly from that of primary cells in vivo, potentially altering cellular responses. rsc.org There is a critical need to move beyond these simplified models to more complex systems that better recapitulate the intricate environment of biological tissues.

Future advancements will likely involve the development and application of:

3D Organotypic Models: Co-culture systems, such as skin equivalents or neuro-glial assemblies, can provide a more accurate representation of cell-cell interactions and tissue architecture. nih.gov

Organ-on-a-Chip Technology: Microfluidic devices that simulate the physiological and mechanical conditions of organs offer a higher level of complexity and control for studying the systemic effects of bioactive lipids.

Genetically Engineered Cell Lines: The creation of stable cell lines with modified lipid metabolism, such as those with altered cholesterol biosynthesis, can serve as powerful tools to investigate the influence of the broader lipid environment on the function of this compound. nih.gov

These advanced models will be instrumental in bridging the gap between cell culture studies and the complex biological systems of whole organisms.

Exploration of Synergistic Effects with Other Bioactive Lipids

This compound does not function in isolation but as part of a complex network of signaling lipids often referred to as the "endocannabinoidome". nih.gov Its structural similarity to key bioactive lipids, such as the endocannabinoid N-arachidonoyl ethanolamine (anandamide) and the anti-inflammatory lipid N-palmitoyl ethanolamine (PEA), strongly suggests the potential for functional interactions. nih.govresearchgate.net

These interactions can be synergistic or antagonistic and may occur at multiple levels:

Receptor Competition or Allosteric Modulation: Different lipids may compete for the same receptor binding site or bind to allosteric sites to modulate receptor activity. Studies on the glycine transporter GlyT2 have shown that it can be allosterically inhibited by a variety of bioactive lipids, highlighting the potential for complex regulatory interplay at the protein level. nih.gov

Metabolic Interdependence: The metabolic pathways of various lipid amides are interconnected. N-acylethanolamines can serve as precursors for the synthesis of N-acylglycines, which in turn are precursors for primary fatty acid amides. nih.govusf.edu This metabolic cascade creates a system where the concentration and activity of one lipid directly influence the others.

Future research must adopt a broader, systems-level approach to lipid signaling. Investigating the combined effects of this compound with other endocannabinoids and N-acyl amides is crucial for understanding how this integrated network regulates cellular and physiological processes.

Methodological Advancements in Synthesis and Characterization

Progress in understanding this compound is intrinsically linked to advancements in the methodologies used for its synthesis and analytical characterization.

Synthesis: The conventional chemical synthesis of this compound often involves a Schotten-Baumann reaction. This process typically starts with the conversion of palmitic acid to a more reactive form, palmitoyl chloride, which is then reacted with glycine in an alkaline medium, followed by neutralization with a sodium base. google.comgoogle.com While effective, there is a growing interest in developing more efficient and environmentally friendly "green" synthesis routes. One such approach utilizes raw materials like coconut oil and sodium glycinate directly with a catalyst, minimizing harsh reagents and byproducts. researchgate.net

Characterization: The gold standard for identifying and quantifying N-acylglycines in complex biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Techniques such as Ultra-Performance Liquid Chromatography (UPLC)-MS/MS provide high sensitivity and specificity for analyzing these compounds in urine and other biological fluids. nih.gov To further enhance detection, particularly for low-abundance species, new analytical strategies are being developed. One promising advancement is the use of chemical derivatization reagents, such as 3-nitrophenylhydrazine, which react with the N-acyl glycine to create a derivative that is more easily ionized and detected by the mass spectrometer, thereby improving the sensitivity of the analysis. acs.org

Future methodological advancements will focus on creating scalable, green synthesis processes and developing high-throughput, ultra-sensitive analytical platforms. These tools are essential for detailed pharmacokinetic studies and for advancing the field of lipidomics to fully map the dynamic changes of this compound in biological systems.

Methodology Description Key Features Reference(s)
Synthesis Schotten-Baumann ReactionMulti-step chemical synthesis via palmitoyl chloride intermediate. google.comgoogle.com
Synthesis Green SynthesisDirect reaction of fatty acids (from oils) with sodium glycinate using a catalyst. researchgate.net
Characterization UPLC-MS/MSHighly sensitive and specific quantitative analysis of acylglycines in biological fluids. nih.gov
Characterization Chemical Derivatization LC-MSIncreases detection sensitivity by modifying the target molecule with a reagent like 3-nitrophenylhydrazine. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for sodium palmitoyl glycinate, and how do reaction conditions influence yield and purity?

  • Methodology : Use controlled experiments to vary parameters such as pH (1.0–5.0), temperature, and molar ratios of palmitic acid to glycinate. Monitor yields via HPLC or GC-MS and purity via NMR spectroscopy. Compare results with thermodynamic models (e.g., Kent-Eisenberg for glycinate systems) .
  • Data Consideration : Tabulate yield vs. pH to identify optimal synthesis windows. For example, glycinate complexes in acidic pH ranges (1.0–2.7) may favor protonation states that reduce side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound in mixed surfactant systems?

  • Methodology : Employ FT-IR for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹), LC-MS for molecular weight confirmation, and CMC measurements via surface tension assays. Validate against reference standards from peer-reviewed studies .
  • Contradiction Resolution : Discrepancies in reported CMC values may arise from ionic strength variations (e.g., 0.5 M sodium perchlorate vs. pure water). Standardize buffer conditions to ensure reproducibility .

Q. How does this compound interact with lipid bilayers in vitro, and what experimental models best capture these interactions?

  • Methodology : Use fluorescence anisotropy or calorimetry (DSC/ITC) to study membrane fluidity changes. Compare synthetic lipid bilayers (e.g., DPPC/DPPG) with cell-derived membranes. Reference PICOT frameworks to define population (lipid type), intervention (concentration), and outcome (permeability) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting data on this compound’s stability in oxidative environments?

  • Methodology : Conduct accelerated stability studies under varying O₂ levels, UV exposure, and catalytic metal ions (e.g., Fe²⁺). Use EPR spectroscopy to detect free radicals and LC-MS to identify degradation products. Cross-reference findings with glycinate-CO₂ absorption studies, where glycinate degradation pathways are well-documented .
  • Data Interpretation : Tabulate half-life under each condition and apply Arrhenius kinetics to predict shelf-life. Address contradictions by isolating variables (e.g., pH vs. temperature dominance) .

Q. How do molecular dynamics (MD) simulations align with experimental data on this compound’s self-assembly in aqueous solutions?

  • Methodology : Compare MD-predicted critical micelle concentrations (CMC) with experimental surface tension data. Use force fields (e.g., CHARMM36) optimized for surfactants. Validate simulations with SAXS/SANS to probe micelle morphology .
  • Gaps Identified : Discrepancies may arise from oversimplified solvent models in simulations. Incorporate explicit water molecules and counterions (e.g., Na⁺) to improve accuracy .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA to compare toxicity across cell lines (e.g., HaCaT vs. HepG2). Ensure data integrity by pre-registering protocols and adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Ethical Considerations : Follow biomedical research guidelines for human cell lines, including participant selection criteria and IRB approvals .

Methodological Frameworks

  • PICOT for Experimental Design : Define Population (e.g., lipid type), Intervention (e.g., concentration range), Comparison (e.g., alternative surfactants), Outcome (e.g., CMC reduction), and Time (e.g., 24-hour stability) .
  • FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novelty in surfactant research), Novel (unexplored pH effects), Ethical (cell line compliance), and Relevant (applications in drug delivery) .

Data Presentation Guidelines

  • Tables : Include comparative synthesis yields, spectroscopic peaks, and stability half-lives. Use SI units and ±SD for replicates .
  • Reproducibility : Detail buffer compositions, instrument calibration methods, and raw data accessibility per open science standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.